molecular formula C8H6ClN B017816 6-Chloroindole CAS No. 17422-33-2

6-Chloroindole

Cat. No.: B017816
CAS No.: 17422-33-2
M. Wt: 151.59 g/mol
InChI Key: YTYIMDRWPTUAHP-UHFFFAOYSA-N
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Description

6-Chloroindole is an aromatic heterocyclic organic compound with the molecular formula C8H6ClN. It consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached to the sixth position of the indole structure.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, halogenated indoles, such as 4-chloroindole and 7-chloroindole, have been found to inhibit planktonic cell growth, biofilm formation, bacterial motility, and indole production . Although specific interactions of 6-Chloroindole with enzymes and proteins have not been reported, it is plausible that it may exhibit similar biochemical properties due to its structural similarity with other chloroindoles.

Cellular Effects

This compound may have significant effects on various types of cells and cellular processes. For instance, halogenated indoles have been shown to inhibit biofilm formation and cell growth in certain bacteria . Specifically, this compound has been reported to have antibacterial activities against marine bacteria—Bacillus subtilis and P. aeruginosa

Molecular Mechanism

It is known that indole and its derivatives can undergo oxidation to form radical cations, which can then combine to form dimers . This process could potentially lead to the formation of poly(this compound), a compound with interesting properties such as high electric conductivity and blue photoluminescence .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Indole and its derivatives are known to be involved in various metabolic pathways in both bacteria and plants

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloroindole can be synthesized through several methods. One common approach involves the halogenation of indole. For instance, indole can be treated with a halogenating agent such as chlorine in the presence of a catalyst to produce this compound. Another method involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via large-scale halogenation processes. These methods typically involve the use of chlorine gas and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like sodium amide or organolithium compounds are employed.

Major Products Formed:

Scientific Research Applications

6-Chloroindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Research has shown its potential in developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Chloroindole
  • 7-Chloroindole
  • 6-Bromoindole
  • 6-Fluoroindole

Comparison: 6-Chloroindole is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to 5-chloroindole and 7-chloroindole, this compound exhibits different substitution patterns, leading to variations in its interaction with biological targets and its overall stability. The presence of chlorine at the sixth position also affects its electronic properties, making it distinct from its bromo and fluoro analogs .

Properties

IUPAC Name

6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIMDRWPTUAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169794
Record name 6-Chloro-1H-indole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17422-33-2
Record name 6-Chloroindole
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Record name 6-Chloro-1H-indole
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Record name 6-Chloro-1H-indole
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitrotoluene (34 g, 0.2 mole), dimethylformamide dimethyl acetal (28 mL, 0.2 mole) and pyrrolidine (25 mL 0.3 mole) in dimethylformamide (DMF) is heated at 100° C. for 72 h, cooled to room temperature and concentrated in vacuo to give a deep red residue. The residue is taken up in methanol/tetrahydro-furan (1:1), treated with about 2 mL of a Raney nickel slurry and hydrogenated at atmospheric pressure. The reaction is monitored by GC, TLC and H2 uptake. After 2 hours, the hydrogenation is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours. The resultant reaction mixture is filtered through diatomaceous earth. The filtercake is washed with methylene chloride and the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a brown oil residue. The residue is crystallized in hexanes to give the title product as a brown solid, 22 g (72.6 % yield), identified by IR, 1HNMR, 13CNMR and mass spectral analyses.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol tetrahydro-furan
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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